molecular formula C31H33ClN4O5 B2392646 N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 899910-11-3

N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B2392646
CAS No.: 899910-11-3
M. Wt: 577.08
InChI Key: LZKAWWQLQSNKFF-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic small molecule characterized by a quinazolinone core substituted with a carbamoylmethyl group linked to a 4-ethoxyphenyl moiety. The structure includes a pentanamide chain bridging a 4-chlorophenyl ethyl group and the quinazolinone system. While its specific biological targets remain unelucidated in the provided evidence, analogs with similar frameworks have demonstrated anti-proliferative, enzyme inhibitory, and receptor-modulating activities .

Properties

CAS No.

899910-11-3

Molecular Formula

C31H33ClN4O5

Molecular Weight

577.08

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C31H33ClN4O5/c1-2-41-25-16-14-24(15-17-25)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-22-10-12-23(32)13-11-22/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38)

InChI Key

LZKAWWQLQSNKFF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound that exhibits significant biological activity primarily due to its quinazolinone core structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₃₃H₃₅ClN₄O₄ and a molecular weight of 577.1 g/mol. Its structure includes several functional groups that contribute to its biological activity:

  • Quinazolinone Core : Known for anti-cancer and anti-inflammatory properties.
  • Chlorophenyl and Ethoxyphenyl Groups : These substituents enhance the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors involved in critical biological pathways:

  • Cell Proliferation and Apoptosis : Studies indicate that compounds with similar structures can modulate these processes, suggesting potential anti-cancer effects.
  • Enzyme Inhibition : Preliminary research shows that the compound may inhibit specific kinases or other proteins implicated in cancer progression and inflammatory responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Mechanism Reference
Anti-cancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionBinds to specific kinases

Case Studies and Research Findings

  • Anti-Cancer Activity : In vitro studies have demonstrated that similar quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have been shown to reduce cell viability by inducing apoptosis through the activation of caspase pathways.
  • Inflammatory Response Modulation : Research indicates that compounds with a similar structure can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
  • Kinase Inhibition Studies : Binding affinity studies have shown that this compound may interact with various kinases involved in cancer signaling pathways. These interactions are crucial for understanding its therapeutic potential against tumors.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

  • N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide (): This analog replaces the [(4-ethoxyphenyl)carbamoyl]methyl group with a 3-nitrobenzyl substituent. The nitro group is strongly electron-withdrawing, which may enhance electrophilic interactions but reduce metabolic stability compared to the ethoxy group.
  • The indazole core and carboxylic acid substituent suggest divergent solubility and target engagement compared to the quinazolinone-based target compound .

Core Heterocycle Modifications

  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (): Replacing quinazolinone with a triazole ring introduces sulfur-based hydrogen-bond acceptors.

Pentanamide-Linked Compounds

  • 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (): The pentanamide chain is retained, but the quinazolinone is replaced with a piperazine-quinoline system. Piperazine enhances water solubility and CNS penetration, whereas the quinoline moiety may intercalate with DNA or inhibit kinases .
  • N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (): The acetamide group is analogous to the pentanamide linker but shorter, limiting flexibility. The dimethylamino benzyl group increases basicity, contrasting with the neutral ethoxyphenyl group in the target compound .

Heterocyclic Systems with Chlorophenyl Groups

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): The thiadiazole core is electron-deficient, favoring interactions with electron-rich targets. The chlorophenyl group is conserved, but the absence of a quinazolinone or pentanamide chain suggests distinct target profiles .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Bioactivity Notes Reference
Target Compound Quinazolinone [(4-Ethoxyphenyl)carbamoyl]methyl Hypothesized anti-proliferative
N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl]pentanamide Quinazolinone 3-Nitrobenzyl Potential kinase inhibition
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide Triazole 4-Methoxyphenyl, sulfanyl Enzyme inhibition (hypothetical)
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Piperazine-quinoline Dichlorophenyl, quinoline CNS-targeted activity

Table 2: Physicochemical Properties (Predicted)

Compound Type logP Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~3.5 ~600 3 8
Analog ~3.8 ~580 2 9
Analog ~2.9 ~520 1 6

Research Findings and Implications

  • Bioactivity Clustering : Compounds with ethoxyphenyl or chlorophenyl groups cluster in bioactivity profiles, suggesting shared mechanisms like kinase or protease inhibition () .
  • Proteomic Interaction Signatures : Computational platforms like CANDO () predict that analogs with similar substituents (e.g., chlorophenyl) may exhibit overlapping proteome interactions, aiding repurposing efforts .
  • Metabolic Stability : The ethoxy group in the target compound may confer slower oxidative metabolism compared to nitro or methoxy substituents, as seen in and .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

Answer:
The synthesis involves multi-step routes, including:

  • Step 1: Formation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
  • Step 2: Introduction of the carbamoylmethyl group using chloroacetyl chloride and triethylamine in dioxane, followed by coupling with 4-ethoxyphenylamine .
  • Step 3: Final amidation with N-[2-(4-chlorophenyl)ethyl]pentanamide using carbodiimide coupling reagents (e.g., DCC or EDC) in anhydrous DMF .
    Critical Parameters:
  • Temperature control (<25°C during chloroacetyl chloride addition) to avoid side reactions.
  • Purification via recrystallization (ethanol-DMF mixtures) or flash chromatography.
  • Purity validation by HPLC (>95%) and NMR (integration of aromatic protons at δ 7.2–8.1 ppm) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR: Confirm the presence of key groups:
    • Quinazolinone carbonyls (δ 165–170 ppm in 13C).
    • 4-Chlorophenyl ethyl chain (δ 3.4–3.6 ppm for CH2 adjacent to NH).
  • IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and tetrahydroquinazolinone C=O (~1700 cm⁻¹) .
  • HPLC-MS: Ensure molecular ion ([M+H]+) matches theoretical mass (e.g., m/z ~650–660 for C32H30ClN5O5).
    Note: Compare spectral data with structurally analogous compounds (e.g., thiazolidine or triazole derivatives) to resolve ambiguities .

Advanced: How can conflicting biological activity data (e.g., inconsistent IC50 values) be resolved?

Answer:
Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Assay Protocols:
    • Use identical cell lines (e.g., HepG2 for anticancer studies) and culture conditions (e.g., 10% FBS, 37°C).
    • Pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .
  • Dose-Response Repetition: Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity).
  • Metabolic Stability Testing: Assess half-life in liver microsomes to rule out rapid degradation .
    Example: If IC50 varies between 10 µM and 50 µM in kinase inhibition assays, confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Model binding to enzymes (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the chlorophenyl group .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding mode persistence.
  • QSAR Modeling: Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on activity using descriptors like logP and polar surface area .
    Validation: Cross-check predictions with experimental SPR or fluorescence polarization data .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

  • Anticancer: MTT assay on NCI-60 panel cells (72-hour exposure, GI50 calculation).
  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli; CLSI guidelines).
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
    Key Controls: Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only blanks .

Advanced: How can reaction yields be optimized for the carbamoylmethylation step?

Answer:
Apply Design of Experiments (DoE) to identify critical factors:

  • Variables: Temperature (20–40°C), solvent (dioxane vs. THF), and base (triethylamine vs. DIPEA).
  • Response Surface Methodology (RSM): Optimize for >80% yield.
    Example: A central composite design revealed that dioxane at 25°C with triethylamine (1.5 equiv.) maximizes yield by minimizing side-product formation (e.g., N-alkylation byproducts) .

Advanced: How should researchers address low solubility in aqueous buffers during bioassays?

Answer:

  • Co-solvent Systems: Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility.
  • Prodrug Design: Introduce phosphate or PEGylated groups at the pentanamide chain .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (≈150 nm size via solvent evaporation) .
    Validation: Measure solubility via UV-Vis (λmax ~270 nm) and confirm stability over 24 hours .

Basic: What are the key structural analogs of this compound for SAR studies?

Answer:

CompoundKey ModificationsBiological Focus
N-(4-ethylphenyl)-2-...thiazol-5-yl)acetamideThiazole instead of quinazolinoneAntifungal
1-{[2-(4-chlorophenyl)oxazol-4-yl]methyl}-...triazole-4-carboxamideOxazole coreKinase inhibition
N-(4-acetylphenyl)-2-...thieno[2,3-d]pyrimidin-3-yl]acetamideThienopyrimidine coreAnticancer

Advanced: How can researchers resolve discrepancies in NMR spectra (e.g., unexpected splitting patterns)?

Answer:

  • Variable Temperature NMR: Assess rotational barriers (e.g., amide bond isomerism) by acquiring spectra at 25°C and 50°C .
  • 2D Techniques (HSQC, COSY): Assign overlapping protons (e.g., aromatic regions) and confirm coupling networks.
  • Computational Prediction: Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values .
    Case Study: A doublet of doublets at δ 4.2 ppm (methylene adjacent to NH) may arise from restricted rotation; confirm via NOESY .

Advanced: What strategies are effective for scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry: Continuous processing for exothermic steps (e.g., chloroacetyl chloride addition) using microreactors (residence time ≈5 min) .
  • In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress.
  • Green Solvents: Replace dioxane with 2-MeTHF for improved safety and easier recycling .

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